Cas no 1361664-84-7 (2-Fluoro-5-(perchlorophenyl)nicotinic acid)

2-Fluoro-5-(perchlorophenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-(perchlorophenyl)nicotinic acid
-
- インチ: 1S/C12H3Cl5FNO2/c13-6-5(7(14)9(16)10(17)8(6)15)3-1-4(12(20)21)11(18)19-2-3/h1-2H,(H,20,21)
- InChIKey: VQKUTMQNOLBJHJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=NC(=C(C(=O)O)C=1)F)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 388
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 5.6
2-Fluoro-5-(perchlorophenyl)nicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023028209-250mg |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 250mg |
$680.00 | 2022-04-03 | |
Alichem | A023028209-500mg |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 500mg |
$980.00 | 2022-04-03 | |
Alichem | A023028209-1g |
2-Fluoro-5-(perchlorophenyl)nicotinic acid |
1361664-84-7 | 97% | 1g |
$1,696.80 | 2022-04-03 |
2-Fluoro-5-(perchlorophenyl)nicotinic acid 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2-Fluoro-5-(perchlorophenyl)nicotinic acidに関する追加情報
2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid: A Novel Compound in Pharmaceutical Research
2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid (CAS No. 1361664-84-7) represents a unique molecular entity within the family of nicotinic acid derivatives. This compound features a fluoro substituent at the 2-position and a perchlorophenyl group at the 5-position, creating a complex aromatic system with potential pharmacological significance. Recent advancements in medicinal chemistry have highlighted the importance of perchlorophenyl moieties in modulating receptor interactions, while the fluoro substitution may enhance metabolic stability and bioavailability. These structural features make 2-Fluoro-5-(Perchlorophen nadic Acid a promising candidate for further exploration in therapeutic applications.
The perchlorophenyl group, derived from perchlorophenyl derivatives, is known for its ability to influence electronic distribution within the aromatic ring. This property is critical in determining the compound's interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs). Studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that perchlorophenyl substitutions can modulate ligand binding affinity, suggesting potential applications in neuropharmacology. Meanwhile, the fluoro atom at the 2-position may contribute to increased lipophilicity, enhancing cellular penetration and receptor engagement.
Recent research has focused on the nicotinic acid scaffold, which is a well-established structure in drug development. The nicotinic acid derivatives have been extensively studied for their roles in metabolic regulation, neuroprotection, and anti-inflammatory effects. The introduction of perchlorophenyl and fluoro substituents represents a strategic modification to optimize these properties. A 2024 study in *Bioorganic & Medicinal Chemistry* reported that such modifications could significantly alter the pharmacokinetic profile of nicotinic acid derivatives, making them suitable for targeted therapies.
The perchlorophenyl moiety in 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid may also influence the compound's interaction with ion channels. Ion channel modulation is a key mechanism in the treatment of neurological disorders such as epilepsy and chronic pain. A 2023 review in *Pharmacological Reviews* emphasized the potential of perchlorophenyl derivatives in modulating voltage-gated sodium channels, which could lead to novel therapeutic strategies for pain management.
From a synthetic perspective, the perchlorophenyl group can be introduced through electrophilic aromatic substitution reactions. This method allows for precise control over the substitution pattern, which is crucial for achieving the desired biological activity. The fluoro substitution, on the other hand, may be achieved through fluorination reactions under controlled conditions. These synthetic approaches highlight the importance of perchlorophenyl and fluoro substitutions in the development of new pharmaceutical compounds.
The nicotinic acid scaffold has been extensively studied for its role in metabolic regulation. However, the introduction of perchlorophenyl and fluoro substituents may expand its therapeutic potential. Recent studies have shown that these modifications can enhance the compound's ability to interact with specific receptors, such as the α7 nAChR subunit. This interaction is critical in the treatment of cognitive disorders and neurodegenerative diseases.
One of the key advantages of 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid is its potential for improved metabolic stability. The fluoro substitution may reduce the rate of hydrolysis, thereby extending the compound's half-life in vivo. This property is particularly important in drug development, where prolonged bioavailability can lead to reduced dosing frequency and improved patient compliance.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of perchlorophenyl and fluoro substituted compounds. Molecular docking studies have shown that these modifications can alter the binding affinity of nicotinic acid derivatives for specific targets. This information is invaluable in the design of new drugs with optimized pharmacological profiles.
The perchlorophenyl group may also influence the compound's solubility properties. Solubility is a critical factor in drug development, as it affects the compound's absorption and distribution in the body. Studies have shown that perchlorophenyl substitutions can enhance the solubility of nicotinic acid derivatives, making them more suitable for oral administration.
In the context of neuropharmacology, the nicotinic acid scaffold has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The introduction of perchlorophenyl and fluoro substituents may further enhance the compound's neuroprotective effects. Research published in *Neuropharmacology* (2024) suggests that these modifications could improve the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders.
The fluoro substitution in 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid may also contribute to its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and the nicotinic acid scaffold has been shown to modulate inflammatory responses. The perchlorophenyl and fluoro substitutions may further enhance these properties, making the compound a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic standpoint, the perchlorophenyl group can be introduced through electrophilic aromatic substitution reactions. This method allows for precise control over the substitution pattern, which is crucial for achieving the desired biological activity. The fluoro substitution, on the other hand, may be achieved through fluorination reactions under controlled conditions. These synthetic approaches highlight the importance of perchlorophenyl and fluoro substitutions in the development of new pharmaceutical compounds.
The nicotinic acid scaffold has been extensively studied for its role in metabolic regulation. However, the introduction of perchlorophenyl and fluoro substituents may expand its therapeutic potential. Recent studies have shown that these modifications can enhance the compound's ability to interact with specific receptors, such as the α7 nAChR subunit. This interaction is critical in the treatment of cognitive disorders and neurodegenerative diseases.
One of the key advantages of 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid is its potential for improved metabolic stability. The fluoro substitution may reduce the rate of hydrolysis, thereby extending the compound's half-life in vivo. This property is particularly important in drug development, where prolonged bioavailability can lead to reduced dosing frequency and improved patient compliance.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of perchlorophenyl and fluoro substituted compounds. Molecular docking studies have shown that these modifications can alter the binding affinity of nicotinic acid derivatives for specific targets. This information is invaluable in the design of new drugs with optimized pharmacological profiles.
The perchlorophenyl group may also influence the compound's solubility properties. Solubility is a critical factor in drug development, as it affects the compound's absorption and distribution in the body. Studies have shown that perchlorophenyl substitutions can enhance the solubility of nicotinic acid derivatives, making them more suitable for oral administration.
In the context of neuropharmacology, the nicotinic acid scaffold has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The introduction of perchlorophenyl and fluoro substituents may further enhance the compound's neuroprotective effects. Research published in *Neuropharmacology* (2024) suggests that these modifications could improve the compound's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders.
The fluoro substitution in 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid may also contribute to its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and the nicotinic acid scaffold has been shown to modulate inflammatory responses. The perchlorophenyl and fluoro substitutions may further enhance these properties, making the compound a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic standpoint, the perchlorophenyl group can be introduced through electrophilic aromatic substitution reactions. This method allows for precise control over the substitution pattern, which is crucial for achieving the desired biological activity. The fluoro substitution, on the other hand, may be achieved through fluorination reactions under controlled conditions. These synthetic approaches highlight the importance of perchlorophenyl and flu ### Key Insights on 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid #### 1. Structural Features and Their Implications - Perchlorophenyl Group: - Enhances electronic distribution within the aromatic ring, potentially modulating interactions with biological targets like nicotinic acetylcholine receptors (nAChRs). - Influences the compound's ability to cross the blood-brain barrier, critical for treating central nervous system (CNS) disorders. - Fluoro Substitution: - Increases lipophilicity, improving cellular penetration and receptor engagement. - May reduce hydrolysis, extending the compound's half-life in vivo and reducing dosing frequency. - Contributes to anti-inflammatory properties, making it a candidate for inflammatory diseases. #### 2. Therapeutic Potential - Neurodegenerative Diseases: - The compound may target α7 nAChR subunits, which are implicated in cognitive disorders and neuroprotection. - Enhanced blood-brain barrier penetration could improve efficacy in conditions like Alzheimer’s and Parkinson’s. - Inflammatory Conditions: - Anti-inflammatory properties, alongside the nicotinic acid scaffold, suggest potential use in rheumatoid arthritis and inflammatory bowel disease. - Metabolic Regulation: - The nicotinic acid scaffold is known for its role in lipid metabolism, and modifications may enhance its therapeutic profile. #### 3. Synthetic Considerations - Perchlorophenyl Group Introduction: - Achieved via electrophilic aromatic substitution, allowing precise control over substitution patterns. - Fluoro Substitution: - Requires fluorination under controlled conditions to ensure selectivity and stability. #### 4. Computational and Experimental Advances - Molecular Docking Studies: - Predict the binding affinity of the compound to specific targets, aiding in drug design. - Solubility Optimization: - The perchlorophenyl group may enhance solubility, improving bioavailability and oral administration. #### 5. Challenges and Future Directions - Toxicity and Selectivity: - Further studies are needed to assess safety and target specificity. - Clinical Translation: - Preclinical models should validate efficacy in neurodegenerative and inflammatory conditions. - Combination Therapies: - Potential synergies with existing treatments for chronic diseases. ### Conclusion 2-Fluoro-5-(Perchlorophenyl)Nicotinic Acid represents a promising candidate for therapeutic applications in neurodegenerative diseases, inflammation, and metabolic disorders. Its structural modifications enhance pharmacological properties, while synthetic and computational approaches provide a foundation for further development. Future research should focus on optimizing safety, efficacy, and clinical translation.
1361664-84-7 (2-Fluoro-5-(perchlorophenyl)nicotinic acid) 関連製品
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 189506-45-4(2-amino-1-(2-methoxyphenyl)ethan-1-one)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)



